molecular formula C18H19NO4 B1582585 Cbz-N-methyl-L-phenylalanine CAS No. 2899-07-2

Cbz-N-methyl-L-phenylalanine

Cat. No. B1582585
CAS RN: 2899-07-2
M. Wt: 313.3 g/mol
InChI Key: JDGXKNMKNMSHRJ-UHFFFAOYSA-N
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Description

Cbz-N-methyl-L-phenylalanine is an organic compound with the formula C18H19NO4 . It appears as a white to off-white crystal or powder . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Cbz-N-methyl-L-phenylalanine involves reacting benzchloroformic acid with N-methyl-L-phenylalanine ester under basic conditions, followed by further conversion to Z-N-methyl-L-phenylalanine . A study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joints diseases .


Molecular Structure Analysis

The molecular formula of Cbz-N-methyl-L-phenylalanine is C18H19NO4, and its molecular weight is 313.35 .


Physical And Chemical Properties Analysis

Cbz-N-methyl-L-phenylalanine has a melting point of 67.0 to 71.0 °C. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Enzyme-Catalyzed Synthesis of Peptides:

    • Proteases like Aspergillus oryzae and Aspergillus sojae can synthesize protected dipeptides involving unnatural amino acids, such as Cbz-allylglycine-phenylalaninamide, from the methyl ester of allylglycine and phenylalaninamide (Fernandez et al., 1995).
  • Synthesis of Aspartame Precursor:

    • The PST-01 protease, stable in the presence of water-soluble organic solvents, facilitates the synthesis of aspartame precursor N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) from N-carbobenzoxy-l-aspartic acid (Cbz-Asp) and l-phenylalanine methyl ester (Phe-OMe) (Tsuchiyama et al., 2007).
  • Enzyme Inhibition Dynamics:

    • Studies on inhibitors of thermolysin, like N-carbobenzoxy-L-phenylalanine (Cbz-Phe), have helped in understanding the enzyme inhibition dynamics and the 'lock and key' model of binding (Ghosh & Rao, 1982).
  • Complexation Thermodynamics:

    • Investigations into the complexation thermodynamics of γ-cyclodextrin with N-carbobenzoxy (CBZ) amino acids, including phenylalanine, contribute to the understanding of supramolecular systems and their entropic control (Rekharsky and Inoue, 2000).
  • Chymotrypsin and Subtilisin Inhibition:

    • Novel Cbz-N-protected α-aminophosphonic phenyl esters, including analogs of phenylalanine, have been studied for their inhibitory effects on enzymes like chymotrypsin and subtilisin (Pietrusewicz et al., 2009).
  • Molecularly Imprinted Polymers:

    • Uniform-sized polymer beads molecularly imprinted for N-carbobenzoxy-L-phenylalanine (N-Cbz-L-Phe) demonstrate significant potential in adsorbing similar molecules, contributing to research in molecular recognition and polymer science (Guo et al., 2005).
  • Inhibition of Glutamine Synthetase:

    • Cbz-derivatives of amino acids, including phenylalanine, inhibit ovine brain glutamine synthetase, providing insights into enzyme regulation and potential therapeutic applications (Lustig et al., 1971).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXKNMKNMSHRJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-methyl-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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